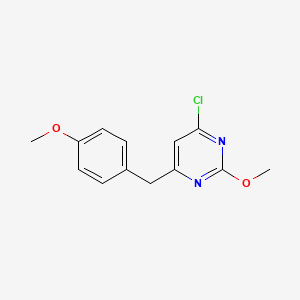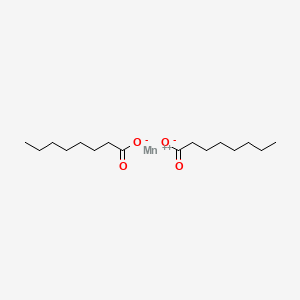
Manganese octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese octanoate, also known as manganese 2-ethylhexanoate, is a chemical compound formed from manganese and octanoic acid. It is primarily used as a drier in paints, varnishes, and inks due to its catalytic properties that accelerate the drying process. The compound is typically sold as a clear brown solution in a petroleum solvent containing around 6% manganese .
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese octanoate is commercially synthesized by reacting 2-ethylhexanoic acid with manganous hydroxide. The reaction typically takes place in a petroleum solvent, resulting in a clear brown solution .
Industrial Production Methods: In industrial settings, this compound is produced by combining manganese sulfate monohydrate with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Manganese octanoate undergoes various chemical reactions, including:
Reduction: this compound can participate in reduction reactions, although this is less common compared to its role in oxidation.
Substitution: The compound can undergo substitution reactions, where the octanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen or hydrides can be used under controlled conditions.
Substitution: Various nucleophiles can be employed to facilitate substitution reactions.
Major Products:
Oxidation: The major products include oxidized polymers with improved mechanical and thermal properties.
Reduction: Reduced manganese species and corresponding organic products.
Substitution: Substituted manganese complexes with different functional groups.
Scientific Research Applications
Manganese octanoate has a wide range of applications in scientific research:
Mechanism of Action
Manganese octanoate exerts its effects primarily through its catalytic properties. It lowers the activation energy of chemical reactions, facilitating the transformation of reactants into products more efficiently. The compound’s octahedral structure imparts remarkable stability and reactivity, making it an ideal candidate for catalytic reactions . In biological systems, this compound can interact with molecular targets such as enzymes and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Cobalt 2-ethylhexanoate: Commonly used as a drier in paints, similar to manganese octanoate.
Manganese acetylacetonate: Another manganese-based compound used in catalytic applications.
Manganese oxide nanoparticles: Widely studied for their applications in catalysis and biomedical fields.
Uniqueness: this compound stands out due to its unique combination of thermal stability, solubility in organic solvents, and catalytic efficiency. Its ability to accelerate oxidation and polymerization reactions makes it a valuable compound in various industrial and scientific applications .
Properties
CAS No. |
6535-19-9 |
|---|---|
Molecular Formula |
C16H30MnO4 |
Molecular Weight |
341.34 g/mol |
IUPAC Name |
manganese(2+);octanoate |
InChI |
InChI=1S/2C8H16O2.Mn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
SGLXWMAOOWXVAM-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Mn+2] |
Related CAS |
124-07-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


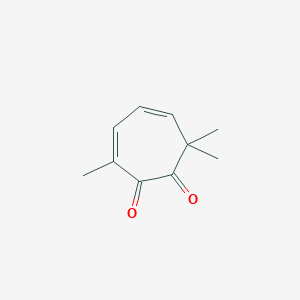
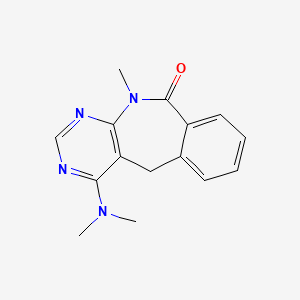


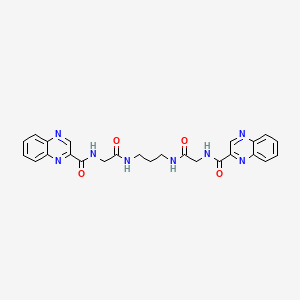
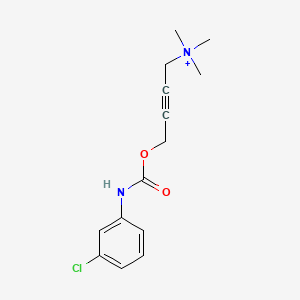
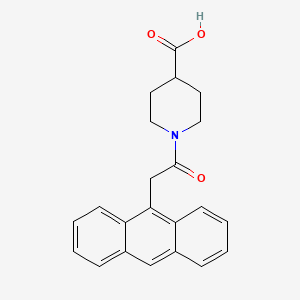

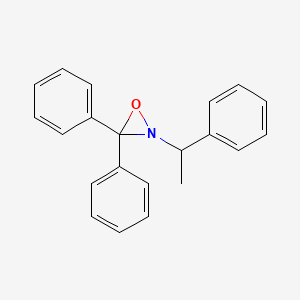
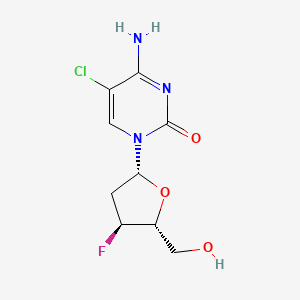
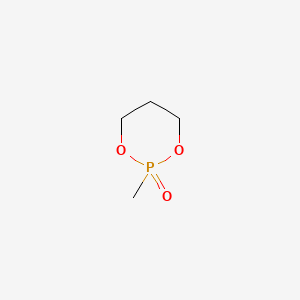
![7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine](/img/structure/B12803823.png)

